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Compound of Interest

Compound Name:
3-Bromo-2-methyl-1,8-

naphthyridine

CAS No.: 610276-40-9

Cat. No.: B383465

Get Quote

This technical guide provides a comprehensive analysis of the expected spectroscopic data for

the novel heterocyclic compound, 3-Bromo-2-methyl-1,8-naphthyridine. As a compound of

interest in medicinal chemistry and materials science, a thorough understanding of its structural

and electronic properties through spectroscopic analysis is paramount for researchers,

scientists, and drug development professionals. This document synthesizes predictive data for

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, grounded in the analysis of the parent 1,8-naphthyridine scaffold and the known

effects of methyl and bromine substituents.

Introduction to 3-Bromo-2-methyl-1,8-naphthyridine
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with numerous

derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer

properties.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 2-

position of the 1,8-naphthyridine ring system is anticipated to modulate its electronic and steric

properties, potentially leading to novel pharmacological profiles. Spectroscopic analysis is the
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cornerstone of characterizing such new chemical entities, providing unambiguous evidence of

structure and purity.

Below is the chemical structure of 3-Bromo-2-methyl-1,8-naphthyridine, a key reference for

the interpretation of the subsequent spectroscopic data.

Caption: Molecular Structure of 3-Bromo-2-methyl-1,8-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra for 3-Bromo-2-methyl-1,8-
naphthyridine are discussed below. These predictions are based on the known spectral data

for the parent 1,8-naphthyridine[2][3] and the established substituent effects of methyl and

bromo groups on aromatic systems.[4]

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromo-2-methyl-1,8-naphthyridine is expected to exhibit five

distinct signals in the aromatic region and one signal in the aliphatic region. The chemical shifts

are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom,

as well as the electron-donating nature of the methyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Proton
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constants (Hz)

Rationale

H-4 ~ 8.2 s -

Singlet due to

the absence of

adjacent protons.

Deshielded by

the adjacent

nitrogen (N1)

and the bromine

at C3.

H-5 ~ 7.6 dd J = 8.0, 4.5

Doublet of

doublets,

coupled to H-6

and H-7.

H-6 ~ 7.2 dd J = 8.0, 8.0

"Triplet-like"

doublet of

doublets,

coupled to H-5

and H-7.

H-7 ~ 8.8 dd J = 4.5, 2.0

Deshielded due

to its position

alpha to a

nitrogen atom

(N8). Coupled to

H-5 and H-6.

2-CH₃ ~ 2.8 s -

Singlet in the

aliphatic region,

deshielded by

the adjacent

nitrogen and the

aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2-methyl-1,8-
naphthyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Acquire the spectrum at a probe temperature of 298 K.

Use a standard pulse sequence for ¹H NMR.

Set the spectral width to cover the range of 0-10 ppm.

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with Fourier transformation and phase correction.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to

the lack of symmetry, eight signals are expected for the aromatic carbons and one for the

methyl carbon.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
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Carbon
Predicted Chemical Shift
(ppm)

Rationale

C-2 ~ 160

Deshielded due to the

attached nitrogen and the

methyl group.

C-3 ~ 120
Shielded by the bromine atom

(heavy atom effect).

C-4 ~ 138
Deshielded by the adjacent

nitrogen atom.

C-4a ~ 145
Quaternary carbon at the ring

junction.

C-5 ~ 122 Aromatic CH.

C-6 ~ 128 Aromatic CH.

C-7 ~ 152
Deshielded due to its position

alpha to a nitrogen atom.

C-8a ~ 155

Quaternary carbon at the ring

junction, adjacent to a

nitrogen.

2-CH₃ ~ 25

Typical chemical shift for a

methyl group attached to an

aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: A 101 MHz (or corresponding field strength) NMR spectrometer.

Acquisition Parameters:

Employ a proton-decoupled pulse sequence.
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Set the spectral width to cover the range of 0-180 ppm.

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 3-Bromo-2-methyl-1,8-naphthyridine is

expected to show a prominent molecular ion peak. Due to the presence of bromine, which has

two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as

a pair of peaks (M⁺ and M+2) of nearly equal intensity.

Ion m/z (predicted) Rationale

[M]⁺ 222/224

Molecular ion (C₉H₇N₂Br). The

two peaks correspond to the

⁷⁹Br and ⁸¹Br isotopes.

[M-CH₃]⁺ 207/209 Loss of the methyl group.

[M-Br]⁺ 143 Loss of the bromine atom.

[M-HCN]⁺ 195/197
Loss of hydrogen cyanide from

the naphthyridine ring.

Experimental Protocol for Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) at 70 eV.

Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and major fragments.
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Mass Spectrometry Workflow

Sample Introduction Electron Ionization (70 eV) Mass Analysis Detection & Spectrum Generation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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